molecular formula C13H17NOS B7473867 (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone

(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7473867
M. Wt: 235.35 g/mol
InChI Key: LHPVMDQFZVRECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone, also known as 5-MeO-MET, is a synthetic compound that belongs to the tryptamine class of drugs. It is a potent psychedelic substance that has been used for scientific research purposes. The chemical structure of 5-MeO-MET is similar to that of other tryptamine compounds, such as psilocybin and DMT.

Mechanism of Action

The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. Activation of this receptor by (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is thought to lead to the release of neurotransmitters such as dopamine and serotonin, which can cause changes in brain function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone are varied and complex. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. It can also cause alterations in brain function, including changes in perception, thought, and emotion. These effects are thought to be due to the activation of the serotonin 5-HT2A receptor by (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in brain function and behavior. However, one limitation of using this compound is its potential for causing adverse effects, such as changes in heart rate and blood pressure. Careful dosing and monitoring is necessary to ensure the safety of study participants.

Future Directions

There are several future directions for research on (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its use as a tool for investigating the neural basis of consciousness and altered states of consciousness. Further research is needed to fully understand the effects of this compound and its potential applications.

Synthesis Methods

The synthesis of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 5-methylthiophene-2-carboxylic acid with methylamine to form the corresponding amide. This amide is then reduced using sodium borohydride to yield the final product, (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone has been used extensively in scientific research to investigate its effects on the brain and behavior. It is known to interact with the serotonin receptors in the brain, which are responsible for regulating mood, cognition, and perception. Studies have shown that (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone can induce profound alterations in consciousness, including changes in perception, thought, and emotion.

properties

IUPAC Name

(2-methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10-5-6-11(16-2)9-12(10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPVMDQFZVRECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.